molecular formula C24H25ClFN3OS B6526109 N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135225-29-4

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride

Cat. No. B6526109
CAS RN: 1135225-29-4
M. Wt: 458.0 g/mol
InChI Key: XSLRRIRKRFLHKO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. Attached to this naphthalene group is a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals due to its ability to form hydrogen bonds. The molecule also contains a benzothiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are often used in dyes, pH indicators, and pharmaceuticals. Lastly, the molecule has a diethylaminoethyl group, which is a type of alkylamino group that can potentially give the molecule basic properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the amide group. The benzothiazole and naphthalene rings would likely be planar due to the conjugated pi system, while the diethylaminoethyl group could adopt various conformations depending on the pH and polarity of the environment .


Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the specific reagents used. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The benzothiazole ring could participate in electrophilic aromatic substitution reactions, while the diethylaminoethyl group could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the amide group could allow for hydrogen bonding, which could affect its solubility and melting point .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in preclinical and clinical trials. Potential areas of interest could include medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3OS.ClH/c1-3-27(4-2)13-14-28(24-26-21-12-11-20(25)16-22(21)30-24)23(29)19-10-9-17-7-5-6-8-18(17)15-19;/h5-12,15-16H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLRRIRKRFLHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

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